molecular formula C8H10ClNO3 B12556198 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate CAS No. 184886-29-1

2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate

Cat. No.: B12556198
CAS No.: 184886-29-1
M. Wt: 203.62 g/mol
InChI Key: OWQIDIKWZUHZOA-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various industrial and medical applications. This compound is characterized by the presence of a chloroethoxy group and a cyano group attached to a prop-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate typically involves the reaction of 2-(2-chloroethoxy)ethanol with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacrylate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.

    Polymerization: The compound can polymerize in the presence of moisture or initiators to form long-chain polymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Initiators: Such as peroxides for polymerization reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Polymers: Long-chain cyanoacrylate polymers.

    Hydrolysis Products: Cyanoacetic acid and 2-(2-chloroethoxy)ethanol.

Scientific Research Applications

2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer for the synthesis of polymers with specific properties.

    Biology: Investigated for its potential use in bioadhesives and tissue engineering.

    Medicine: Explored for its use in drug delivery systems and wound closure.

    Industry: Utilized in the production of adhesives for various materials, including metals, plastics, and ceramics.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate involves the rapid polymerization of the compound in the presence of moisture. This polymerization forms strong adhesive bonds, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with moisture and the subsequent formation of long-chain polymers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyanoacrylate
  • Methyl 2-cyanoacrylate
  • Butyl 2-cyanoacrylate
  • Octyl 2-cyanoacrylate

Uniqueness

2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts specific properties such as increased reactivity and potential for substitution reactions. This makes it distinct from other cyanoacrylates, which may not have such functional groups.

Properties

CAS No.

184886-29-1

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-(2-chloroethoxy)ethyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C8H10ClNO3/c1-7(6-10)8(11)13-5-4-12-3-2-9/h1-5H2

InChI Key

OWQIDIKWZUHZOA-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C(=O)OCCOCCCl

Origin of Product

United States

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